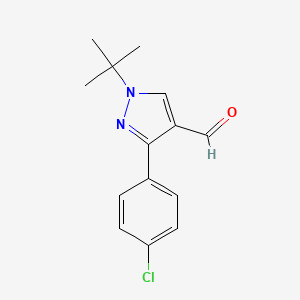
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It is also known by other names, including 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane and 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane .
- The compound belongs to the class of organic materials known as aromatic hydrocarbons.
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: C14H19ClO
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves the epoxidation of using a peracid (e.g., m-chloroperbenzoic acid). This reaction forms the oxirane ring, resulting in the desired product.
Reaction Conditions: The epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: The compound is an epoxide, which makes it susceptible to nucleophilic attack at the oxirane ring.
Common Reagents and Conditions: Nucleophiles (e.g., amines, thiols) can open the oxirane ring. Acidic or basic conditions may be employed to facilitate this process.
Major Products: The opening of the oxirane ring leads to various products, such as alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding epoxide reactions.
Biology and Medicine: Investigating its biological activity could reveal potential drug candidates or enzyme inhibitors.
Industry: The compound may find applications in the synthesis of other chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Similar Compounds: Other epoxides, such as and , share structural similarities. the unique combination of the tert-butyl group and the chlorophenyl moiety sets this compound apart.
Properties
Molecular Formula |
C14H15ClN2O |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
InChI Key |
KOTLFNKRIPNHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

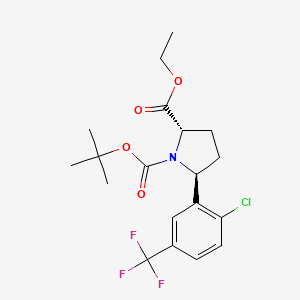

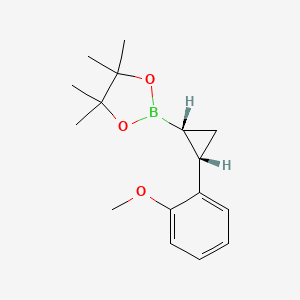
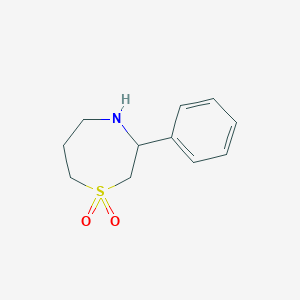

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
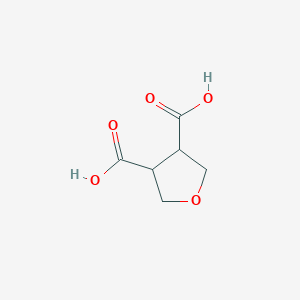
![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
